molecular formula C19H22N4O3S2 B2789324 Ethyl 2-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate CAS No. 1030116-74-5

Ethyl 2-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate

Cat. No. B2789324
CAS RN: 1030116-74-5
M. Wt: 418.53
InChI Key: AJQLRAUULAUVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate, also known as ETPB, is a chemical compound that has been widely used in scientific research. ETPB is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in the biosynthesis of DNA and RNA.

Scientific Research Applications

Ethyl 2-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate has been extensively used in scientific research as a potent inhibitor of DHFR. DHFR is an essential enzyme that is involved in the biosynthesis of DNA and RNA. Inhibition of DHFR can lead to the depletion of nucleotide pools and ultimately, cell death. Ethyl 2-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate has been used to study the mechanism of DHFR inhibition and its role in cancer therapy. Ethyl 2-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate has also been used in the development of new drugs that target DHFR.

Mechanism of Action

Ethyl 2-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate inhibits DHFR by binding to the enzyme's active site and preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition leads to the depletion of nucleotide pools and ultimately, cell death. Ethyl 2-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate has been shown to be a potent inhibitor of DHFR and has been used in the development of new drugs that target this enzyme.
Biochemical and Physiological Effects:
Ethyl 2-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate has been shown to have potent antiproliferative effects on cancer cells. This effect is due to the inhibition of DHFR, which leads to the depletion of nucleotide pools and ultimately, cell death. Ethyl 2-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate has also been shown to have anti-inflammatory effects and has been used to study the role of DHFR in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 2-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate in lab experiments is its potency as a DHFR inhibitor. This potency allows for the study of the enzyme's mechanism of action and its role in various biological processes. However, one limitation of using Ethyl 2-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate is its toxicity. Ethyl 2-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of Ethyl 2-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate in scientific research. One direction is the development of new drugs that target DHFR. Ethyl 2-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate has been used as a lead compound in the development of new drugs that have shown promise in preclinical studies. Another direction is the study of the role of DHFR in various biological processes. Ethyl 2-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate has been used to study the role of DHFR in cancer, inflammation, and other diseases. Finally, the development of new synthesis methods for Ethyl 2-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate and related compounds could lead to the discovery of new drugs with improved potency and selectivity.

Synthesis Methods

The synthesis of Ethyl 2-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate involves a multi-step process that includes the reaction of 2-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoic acid with ethyl chloroformate in the presence of a base. The resulting product is then purified and characterized using various spectroscopic techniques.

properties

IUPAC Name

ethyl 2-[[2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-2-26-19(25)14-5-3-4-6-15(14)22-16(24)13-28-18-17(20-7-8-21-18)23-9-11-27-12-10-23/h3-8H,2,9-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQLRAUULAUVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.